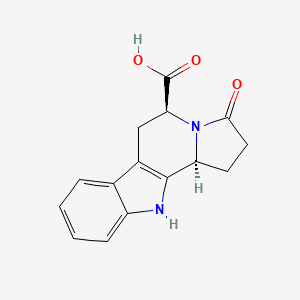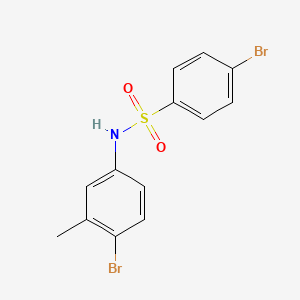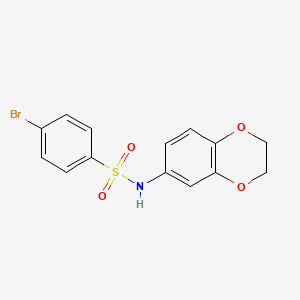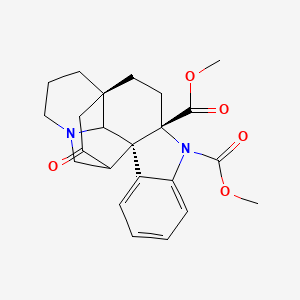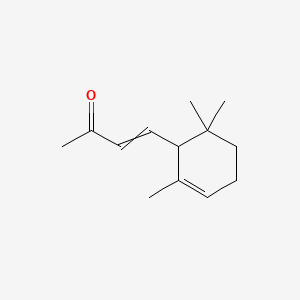
(3Z)-4-(2,6,6-Trimethylcyclohex-2-EN-1-YL)but-3-EN-2-one
Descripción general
Descripción
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, also known as β-Ionone, is a naturally occurring ketone. It is a significant compound in the field of organic chemistry due to its presence in essential oils and its role as a precursor in the biosynthesis of various carotenoids. The compound is characterized by its pleasant violet-like aroma, making it valuable in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the oxidation of β-ionol or the cyclization of pseudoionone. One common method includes the acid-catalyzed cyclization of pseudoionone, which is derived from citral and acetone. The reaction is carried out under acidic conditions, often using sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of β-Ionone involves the large-scale synthesis of pseudoionone followed by its cyclization. The process is optimized for high yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ionone epoxides.
Reduction: Reduction reactions can convert it to dihydroionone.
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Ionone epoxides.
Reduction: Dihydroionone.
Substitution: Halogenated ionone derivatives.
Aplicaciones Científicas De Investigación
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of carotenoids and other complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for olfactory receptors, contributing to its characteristic scent. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
α-Ionone: Another isomer of ionone with a slightly different structure and aroma.
Dihydroionone: A reduced form of ionone with different chemical properties.
Ionone epoxides: Oxidized derivatives of ionone with unique reactivity.
Uniqueness
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is unique due to its specific structure, which imparts a distinct violet-like aroma. This makes it particularly valuable in the fragrance industry compared to its isomers and derivatives .
Propiedades
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLPKAIBPNNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044477 | |
| Record name | Ionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31798-12-6, 6901-97-9, 8013-90-9 | |
| Record name | (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31798-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6901-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


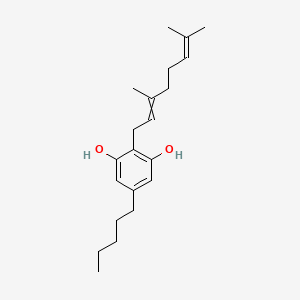
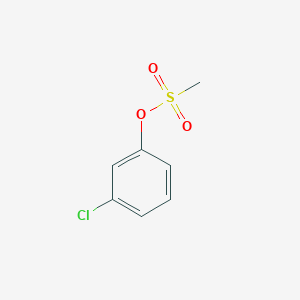
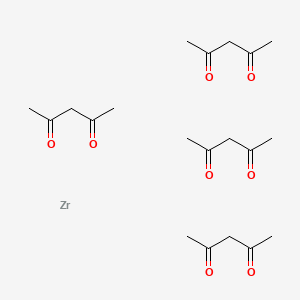
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
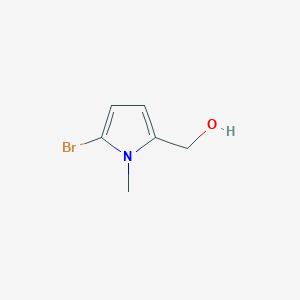
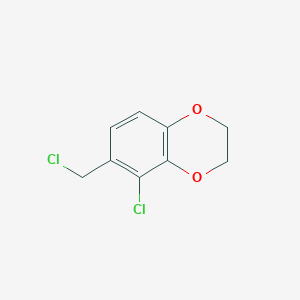

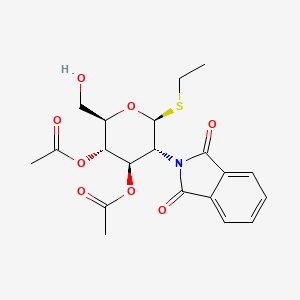
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
